(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene
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Overview
Description
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene is a member of the madangamine family of alkaloids, which are characterized by their complex pentacyclic fused-ring system containing two nitrogen atoms. These compounds were originally isolated from marine sponges of the Xestospongia genus . This compound, like its congeners, exhibits significant cytotoxicity against various cancer cell lines, making it a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The enantioselective total synthesis of (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene has been achieved through a series of 30 steps. Key steps include a catalytic and highly enantioselective desymmetrizing intramolecular Michael addition reaction of a prochiral ketone to a tethered β, β′-disubstituted nitroolefin . This reaction efficiently constructs a chiral bicyclic core with near-perfect enantio- and diastereo-selectivity, establishing three stereogenic centers, including a quaternary carbon . Following this, the synthesis involves a mild one-pot oxidative lactamization of an amino alcohol, a two-step Z-selective olefination of a sterically hindered ketone, and ring-closing metatheses to install the two macrocyclic rings .
Industrial Production Methods: While the industrial production of this compound is not yet established due to its complex synthesis, the development of scalable synthetic routes is a focus of ongoing research. The high enantioselectivity and diastereoselectivity achieved in the laboratory synthesis provide a promising foundation for future industrial applications .
Chemical Reactions Analysis
Types of Reactions: (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form lactams.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the nitrogen atoms, are common.
Common Reagents and Conditions:
Oxidative Lactamization: This reaction typically uses mild oxidizing agents to convert amino alcohols to lactams.
Z-Selective Olefination: This reaction employs specific olefination reagents to achieve high selectivity.
Ring-Closing Metathesis: Catalysts such as Grubbs’ catalyst are used for the formation of macrocyclic rings.
Major Products: The major products formed from these reactions include various intermediates that lead to the final pentacyclic structure of this compound .
Scientific Research Applications
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene has several scientific research applications:
Mechanism of Action
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene is part of the madangamine family, which includes Madangamine A, B, C, D, and F . These compounds share a common pentacyclic core but differ in the structure of the D ring . Compared to its congeners, this compound is unique due to its specific ring structure and the presence of certain functional groups that contribute to its distinct biological activity . The comparison highlights the importance of structural variations in determining the biological properties of these compounds .
Comparison with Similar Compounds
- Madangamine A
- Madangamine B
- Madangamine C
- Madangamine D
- Madangamine F
These compounds, like (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene, exhibit significant cytotoxicity and are of interest in medicinal chemistry .
Properties
Molecular Formula |
C28H46N2 |
---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene |
InChI |
InChI=1S/C28H46N2/c1-2-5-9-13-17-29-21-25-19-24-15-11-7-3-6-10-14-18-30-23-28(22-29,16-12-8-4-1)26(25)20-27(24)30/h3,7,15,25-27H,1-2,4-6,8-14,16-23H2/b7-3-,24-15-/t25-,26-,27+,28-/m1/s1 |
InChI Key |
GLHSTLLNLJNYMI-IQXNDIDSSA-N |
Isomeric SMILES |
C1CCCCCN2C[C@H]3C/C/4=C/C/C=C\CCCCN5[C@H]4C[C@H]3[C@](C2)(C5)CCCC1 |
Canonical SMILES |
C1CCCCCN2CC3CC4=CCC=CCCCCN5C4CC3C(C2)(C5)CCCC1 |
Synonyms |
madangamine E |
Origin of Product |
United States |
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